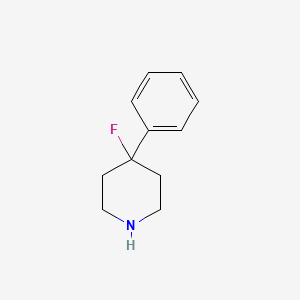
4-フルオロ-4-フェニルピペリジン
概要
説明
4-Fluoro-4-phenylpiperidine is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-4-phenylpiperidine is represented by the linear formula C11H15ClFN . It has a molecular weight of 215.7 .Physical And Chemical Properties Analysis
4-Fluoro-4-phenylpiperidine hydrochloride has a molecular weight of 215.7 . The specific physical and chemical properties of 4-Fluoro-4-phenylpiperidine are not detailed in the search results.科学的研究の応用
抗がん作用
ピペリジン誘導体は、さまざまな方法で抗がん剤として使用されてきました . それらはさまざまな生物学的活性を示し、医薬品の製造において重要な基盤となっています .
抗ウイルス作用
アロペリンやマトリンなどのピペリジン誘導体には、抗ウイルス作用が示されています . これらの化合物は、2つの縮合ピペリジン環を含み、さまざまなウイルス性疾患の治療に使用されてきました .
抗マラリア作用
ピペリジン誘導体は、マラリアの治療にも使用されてきました . その独特の化学構造により、マラリア原虫と相互作用してその増殖を阻害することができます .
抗菌および抗真菌作用
ピペリジン誘導体は、抗菌剤および抗真菌剤として使用されてきました . それらはさまざまな種類の細菌や真菌の増殖を阻害することができ、広範囲の感染症の治療に役立ちます .
降圧作用
ピペリジン誘導体は、高血圧の治療に使用されてきました . それらは血圧を下げ、心臓病のリスクを軽減するのに役立ちます .
鎮痛および抗炎症作用
ピペリジン誘導体は、鎮痛剤および抗炎症剤として使用されてきました . それらは痛みを和らげ、炎症を軽減するのに役立ち、関節炎などの疾患の治療に役立ちます .
アルツハイマー病に対する作用
ピペリジン誘導体は、アルツハイマー病の治療に使用されてきました . それらは、病気の進行を遅らせ、認知機能を改善するのに役立ちます .
抗精神病作用
ピペリジン誘導体は、抗精神病剤として使用されてきました . それらは、統合失調症など、さまざまな精神障害の症状を管理するのに役立ちます .
Safety and Hazards
将来の方向性
Piperidines, including 4-Fluoro-4-phenylpiperidine, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the international control of precursors used in illicit fentanyl manufacture, including piperidine derivatives, is a significant step towards mitigating the opioid crisis .
作用機序
Target of Action
4-Fluoro-4-phenylpiperidine is a derivative of piperidine . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
It is known that piperidine derivatives, such as 4-fluoro-4-phenylpiperidine, can interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo , suggesting that they may affect pathways related to cell proliferation and metastasis.
Pharmacokinetics
The molecular weight of 4-fluoro-4-phenylpiperidine hydrochloride is 2157 , which may influence its bioavailability.
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
生化学分析
Biochemical Properties
4-Fluoro-4-phenylpiperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds .
Cellular Effects
4-Fluoro-4-phenylpiperidine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-4-phenylpiperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that result in the modulation of various signaling pathways. Additionally, it can inhibit certain enzymes, leading to altered metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-4-phenylpiperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-4-phenylpiperidine remains stable under specific conditions, but its degradation products can have different biological activities .
Dosage Effects in Animal Models
The effects of 4-Fluoro-4-phenylpiperidine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of 4-Fluoro-4-phenylpiperidine have been associated with neurotoxicity and hepatotoxicity in animal studies .
Metabolic Pathways
4-Fluoro-4-phenylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites. These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of 4-Fluoro-4-phenylpiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Fluoro-4-phenylpiperidine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
4-fluoro-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBGAMBDTXIHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


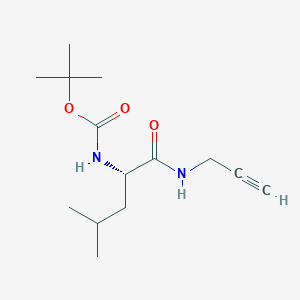
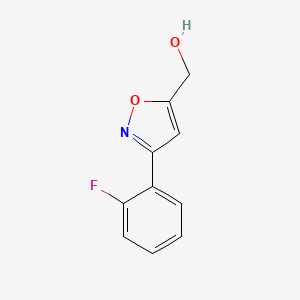
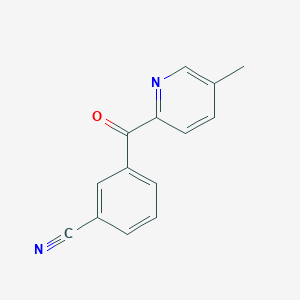
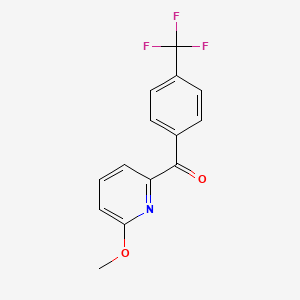
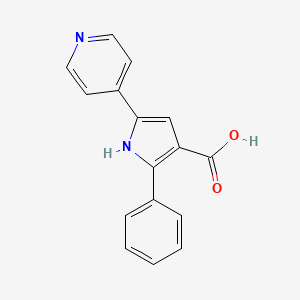
![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)
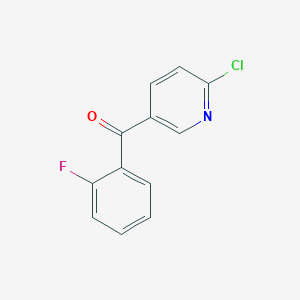
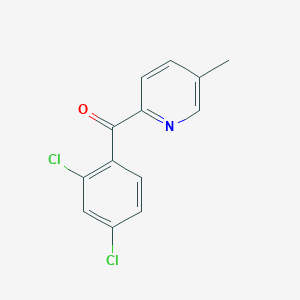
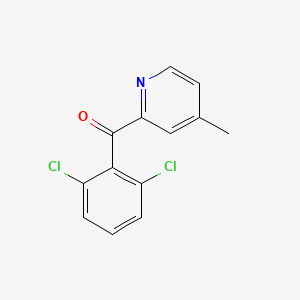

![[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463323.png)
![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)
